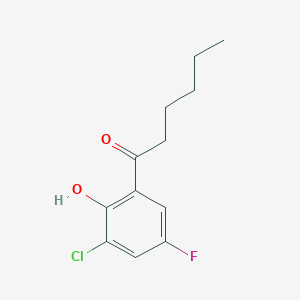
1,2-Dichloro-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-methylbutane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and a methyl group attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-methylbutane can be synthesized through the chlorination of 3-methylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the butane backbone. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Distillation and recrystallization techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1,2-Dichloro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution Reactions: Formation of alcohols or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes such as 3-methyl-1-butene.
科学的研究の応用
1,2-Dichloro-3-methylbutane finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1,2-Dichloro-3-methylbutane involves its interaction with nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new chemical bonds.
Elimination: The removal of hydrogen and chlorine atoms leads to the formation of double bonds in the resulting alkenes.
類似化合物との比較
1,2-Dichloro-3-methylbutane can be compared with other similar compounds such as:
1,2-Dichloro-2-methylbutane: Similar structure but with different substitution patterns, leading to different reactivity and applications.
1,3-Dichloro-2-methylbutane: Another chlorinated butane derivative with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying reaction mechanisms and for use in various industrial applications.
特性
CAS番号 |
600-10-2 |
|---|---|
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC名 |
1,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 |
InChIキー |
FZGIQPIBNIFFDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
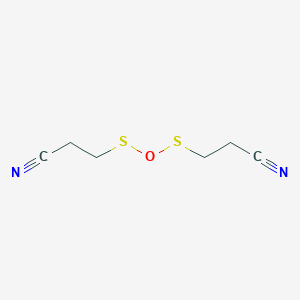
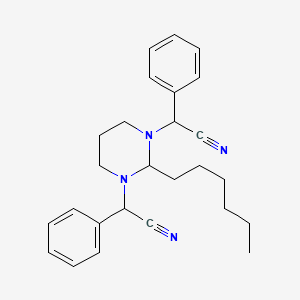
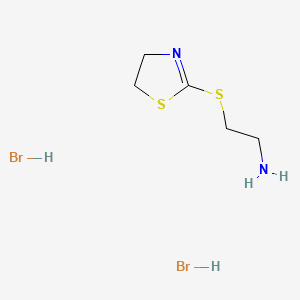
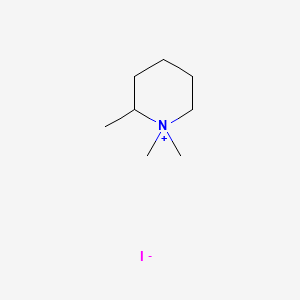
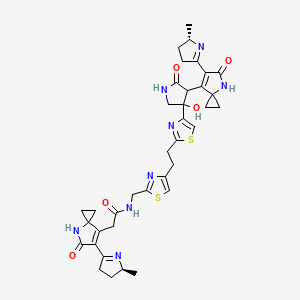
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
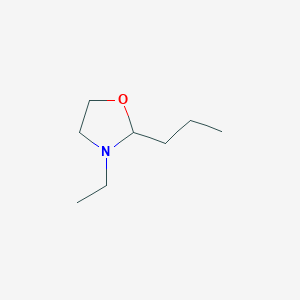
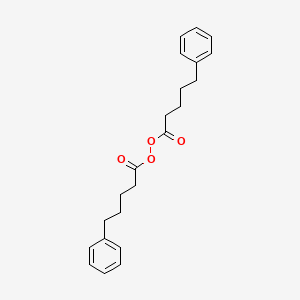
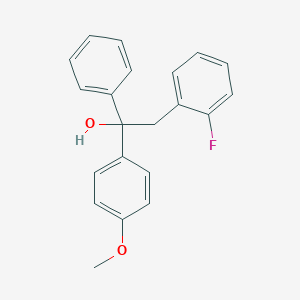
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
